N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide is a compound that features a combination of bithiophene and benzamide structures. This compound is of interest due to its potential applications in various fields, including organic electronics and materials science. The presence of the bithiophene unit imparts unique electronic properties, making it a valuable component in the development of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide typically involves the following steps:
Formation of the Bithiophene Unit: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives. For instance, 3,3’-dibromo-2,2’-bithiophene can be coupled using a palladium-catalyzed Suzuki coupling reaction.
Attachment of the Benzamide Group: The bithiophene unit is then functionalized with a benzamide group. This can be achieved through an amidation reaction where the bithiophene derivative is reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the bithiophene unit.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or iodine can be used under mild conditions to achieve substitution on the thiophene rings.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the bithiophene unit.
Reduction: Reduced forms of the bithiophene unit with altered electronic properties.
Substitution: Halogenated derivatives of the bithiophene unit.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: It can be used in the development of conjugated polymers and other advanced materials with specific electronic and optical properties.
Biological Research:
Medicinal Chemistry: Its unique structure may be explored for potential therapeutic applications, including drug design and development.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide is primarily related to its electronic properties. The bithiophene unit can interact with various molecular targets, influencing electronic pathways and molecular interactions. In organic electronics, the compound can facilitate charge transport and improve device performance. In biological systems, it may interact with specific proteins or enzymes, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: A precursor in the synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide.
4-Methoxybenzoic Acid: Another precursor used in the synthesis.
Poly(3,3’-bithiophene): A polymeric form with similar electronic properties.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide is unique due to the combination of the bithiophene and benzamide units, which imparts distinct electronic and structural properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-20-15-4-2-12(3-5-15)17(19)18-9-16-8-14(11-22-16)13-6-7-21-10-13/h2-8,10-11H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFPLHRYFCQKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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